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molecular formula C6H3Cl3O B1455197 2,4,6-Trichlorophenol-3,5-d2 CAS No. 93951-80-5

2,4,6-Trichlorophenol-3,5-d2

Cat. No. B1455197
M. Wt: 199.5 g/mol
InChI Key: LINPIYWFGCPVIE-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026926

Procedure details

The selectivity was 0.51 mol of 2,6-dichlorophenol per 1 mol of ortho-chlorophenol introduced.
Quantity
0.51 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].[Cl:10]C1C=CC=CC=1O>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:10])[CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
0.51 mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
introduced

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05026926

Procedure details

The selectivity was 0.51 mol of 2,6-dichlorophenol per 1 mol of ortho-chlorophenol introduced.
Quantity
0.51 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].[Cl:10]C1C=CC=CC=1O>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:10])[CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
0.51 mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
introduced

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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